2-Ethylhexyl carbonate
Description
Overview of Alkyl Carbonates and Peroxycarbonates in Contemporary Chemical Science
Alkyl carbonates are a versatile class of organic compounds characterized by a carbonate ester group flanked by one or two alkyl chains. They are recognized for their utility as intermediates in organic synthesis, serving as precursors for pharmaceuticals and fine chemicals. researchgate.net Their applications extend to being polar aprotic solvents and monomers for various polymers, including organic glasses and synthetic lubricants. researchgate.net The synthesis of alkyl carbonates can be achieved through several routes, including the reaction of alcohols with phosgene (B1210022) or, more recently, through greener methods involving carbon dioxide. researchgate.netgoogle.com For instance, the reaction of alcohols or epoxides with CO2 can yield carbonates, with the latter proceeding under milder conditions due to the ring strain of epoxides. researchgate.net
Peroxycarbonates are a related class of compounds that contain a peroxide linkage within the carbonate structure. ontosight.ai This functional group imparts unique reactivity, particularly as initiators for free-radical polymerization reactions. ontosight.ai The presence of the weak O-O bond allows for thermal or photochemical decomposition to generate reactive radical species, which are instrumental in polymer chemistry. ontosight.aisci-hub.se The synthesis and study of peroxycarbonates, such as tert-Butylperoxy 2-Ethylhexyl Carbonate, are driven by their role in producing polymers with specific, desirable properties. ontosight.aiinnospk.com Recent research has also explored the chemistry of peroxycarbonate and peroxybicarbonate anions, highlighting their role in oxidation chemistry and their implications for energy storage applications. osti.govrsc.orgrsc.org
Significance of 2-Ethylhexyl Moieties in Functional Chemical Compounds
The 2-ethylhexyl group is a branched eight-carbon alkyl chain that imparts specific and valuable properties to chemical compounds. Its incorporation into molecules, such as in 2-ethylhexyl acrylate (B77674) (2-EHA), is known to enhance flexibility, hydrophobicity, and water resistance. gantrade.com The branched nature of the 2-ethylhexyl moiety contributes to side-chain entanglement in polymers, which can increase cohesive strength. gantrade.com This is a key feature in the design of adhesives, sealants, and coatings. gantrade.comjamorin.com
In the context of carbonates, the 2-ethylhexyl group influences the physical properties of the resulting compound, such as its viscosity, solubility, and thermal stability. cymitquimica.comontosight.ai For example, bis(2-ethylhexyl) carbonate is a colorless liquid with low volatility and good thermal stability, making it suitable as a plasticizer and solvent. cymitquimica.com The hydrophobicity conferred by the 2-ethylhexyl chains makes these compounds soluble in organic solvents while being insoluble in water. cymitquimica.com This characteristic is crucial for applications where interaction with aqueous environments needs to be minimized. The 2-ethylhexyl group is a versatile building block, and its use in creating functional molecules is a significant area of industrial and academic research. gantrade.commst.dk
Scope and Research Trajectories for this compound Derivatives
Current research on this compound derivatives is focused on expanding their applications and optimizing their synthesis. One major area of investigation is their use as polymerization initiators. For example, tert-Butylperoxy this compound is effective in the polymerization of styrene (B11656) and the curing of thermosetting resins. innospk.com Research in this area aims to fine-tune the polymerization process, enhance reaction rates, and improve the quality of the final polymer products. innospk.com
Another significant research direction is the use of 2-Ethylhexyl carbonates as environmentally benign solvents and plasticizers. cymitquimica.com There is a growing demand for less toxic and more biodegradable alternatives to traditional plasticizers, and compounds like bis(2-ethylhexyl) carbonate are being explored for this purpose. cymitquimica.com Furthermore, the unique properties of these compounds make them candidates for use in specialized applications such as household detergents, industrial wetting agents, and even in drug delivery systems due to their low toxicity. The synthesis of these compounds is also an active area of research, with a focus on developing more efficient and sustainable catalytic processes. google.commdpi.com Future research will likely continue to explore the synthesis of novel this compound derivatives with tailored properties for advanced material applications.
Chemical Compound Information
| Compound Name |
| This compound |
| bis(2-ethylhexyl) carbonate |
| tert-Butylperoxy this compound |
| 2-ethylhexyl acrylate |
| Styrene |
| Carbon dioxide |
| Phosgene |
Interactive Data Tables
Table 1: Properties of this compound Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |
| This compound | 57557-17-2 | C9H17O3- | 173.23 | Research chemical |
| bis(2-ethylhexyl) carbonate | 14858-73-2 | C17H34O3 | 286.4 | Plasticizer, solvent |
| tert-Butylperoxy this compound | 34443-12-4 | C13H26O4 | 246.343 | Polymerization initiator |
Table 2: Research Applications of this compound Derivatives
| Derivative | Research Area | Finding |
| bis(2-ethylhexyl) carbonate | Material Science | Used as a plasticizer for nitrocellulose varnishes, improving water resistance and flexibility. |
| tert-Butylperoxy this compound | Polymer Chemistry | Accelerates reaction rates in styrene polymerization and is used for curing thermosetting resins. innospk.com |
| This compound | Synthetic Chemistry | Serves as a versatile intermediate in the synthesis of other functional organic molecules. |
Structure
3D Structure
Properties
CAS No. |
57557-17-2 |
|---|---|
Molecular Formula |
C9H17O3- |
Molecular Weight |
173.23 g/mol |
IUPAC Name |
2-ethylhexyl carbonate |
InChI |
InChI=1S/C9H18O3/c1-3-5-6-8(4-2)7-12-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/p-1 |
InChI Key |
LXUJDFITFWBMQT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)COC(=O)[O-] |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements
Esterification and Transesterification Routes for Dialkyl Carbonates
The formation of dialkyl carbonates, including 2-ethylhexyl carbonate, is often achieved through transesterification. This process involves the exchange of an alkoxy group of a starting carbonate, typically dimethyl carbonate (DMC), with an alcohol, in this case, 2-ethylhexanol. This route is considered more environmentally benign compared to traditional methods that use toxic reagents like phosgene (B1210022). nih.gov
The transesterification of dimethyl carbonate (DMC) with alcohols is a catalytically driven process. nih.gov Various catalytic systems have been investigated to facilitate this reaction efficiently. Alkaline earth metal oxides such as magnesium oxide (MgO) and calcium oxide (CaO) have demonstrated effectiveness as basic catalysts for transesterification reactions involving DMC. mdpi.commdpi.com For instance, in the synthesis of glycerol carbonate from glycerol and DMC, CaO-based catalysts have been shown to be highly active. mdpi.com Mixed oxides, such as those containing magnesium and calcium or cerium and lanthanum, are also employed to enhance catalytic activity and stability. mdpi.comnih.gov
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired dialkyl carbonate. Key parameters that are manipulated include reaction temperature, the molar ratio of reactants, catalyst concentration, and reaction time.
In the transesterification of DMC with an alcohol, an excess of the alcohol is often used to shift the reaction equilibrium towards the product side. nih.gov For example, in the synthesis of diethyl carbonate, the molar ratio of ethanol to DMC can be as high as 10:1 to achieve high yields. researchgate.net Reaction temperatures typically range from 70°C to 160°C, depending on the catalyst and specific reactants. nih.govfrontiersin.org For the synthesis of palm-based ethylhexyl esters via transesterification, optimal conditions were found to be a temperature of 70°C, a pressure of 1.5 mbar, and a 1:2 molar ratio of palm oil methyl ester to 2-ethylhexanol, yielding a 98% product. csic.es Catalyst concentration also plays a significant role; for instance, studies on similar transesterification reactions have used catalyst loadings from 1% to 8.5% by weight. frontiersin.orgcsic.es
| Product | Reactants | Catalyst | Molar Ratio (Alcohol/Carbonate or Ester) | Temperature (°C) | Yield/Conversion |
|---|---|---|---|---|---|
| Diethyl Carbonate (DEC) | Dimethyl Carbonate, Ethanol | KATriz/Al₂O₃ | 10:1 | 80 | 91% Yield |
| Glycerol Carbonate | Glycerol, Dimethyl Carbonate | 5%Li/MCM-41 | 4.24:1 | 86 | 58.77% Yield |
| Fatty Acid Methyl Esters (FAME) & Glycerol Carbonate | Rapeseed Oil, Methanol, DMC | TBD Guanidine | 3:1 (DMC to Oil) | 60 | 98% FAME Conversion, 90.1% GLC Conversion |
| Palm-Based Ethylhexyl Ester | Palm Oil Methyl Ester, 2-Ethylhexanol | Sodium Methoxide (B1231860) | 2:1 | 70 | 98% Yield |
Synthesis of Peroxycarbonates: Focus on tert-Butylperoxy this compound (TBEC)
Tert-Butylperoxy this compound (TBEC) is an organic peroxide belonging to the peroxyester family. nbinno.com It is synthesized through a different pathway than simple dialkyl carbonates, typically involving a condensation reaction. google.com TBEC is primarily used as an initiator in polymerization processes. nbinno.com
The primary synthetic route to TBEC involves the condensation reaction between a hydroperoxide salt and a chloroformate. google.com Specifically, tert-butyl hydroperoxide is reacted with an alkali, such as sodium hydroxide, to form an alkali salt of the hydroperoxide. google.comchemicalbook.com This salt then reacts with 2-ethylhexyl chloroformate in a subsequent step to yield tert-Butylperoxy this compound and a chloride salt byproduct. google.comchemicalbook.com The reaction is typically biphasic, with the hydroperoxide salt in the aqueous phase and the chloroformate in the organic phase. chemicalbook.com This method allows for gentle reaction conditions and can produce high yields and purity. google.com
The efficiency of TBEC synthesis is dependent on several process parameters. The reaction temperature is generally kept low, in the range of 10-50°C, to manage the exothermic nature of the reaction and prevent the decomposition of the peroxide product. google.comgoogle.com Reaction times can vary from 1 to 6 hours. google.com The molar ratio of the reactants is also a key factor, with typical ratios of the hydroperoxide sodium salt to the chloroformate to the alkali being in the range of 2-5:1:2-4. google.com
To improve efficiency and safety, continuous flow synthesis processes have been developed. google.com These systems allow for rapid, high-temperature reactions (even above 80°C) with very short residence times (less than 180 seconds), which significantly enhances production efficiency and provides stable product quality. google.com This approach minimizes the risks associated with batch processing of potentially unstable peroxides. google.com Yields from these optimized processes can be very high, often exceeding 97%. google.com
| Parameter | Batch Process Value | Continuous Flow Process Value |
|---|---|---|
| Reactants | tert-Butyl hydroperoxide, 2-Ethylhexyl chloroformate, Alkali (e.g., NaOH) | |
| Reaction Temperature | 10-50°C | >80°C |
| Reaction Time | 1.0-6 hours | <180 seconds |
| Yield | >90% | ≥97% |
Green Chemistry Approaches to Carbonate and Related 2-Ethylhexyl Ester Synthesis
Green chemistry principles are increasingly being applied to the synthesis of carbonates and esters to reduce environmental impact. This involves using safer reagents, employing biocatalysis, and developing more energy-efficient processes.
Dialkyl carbonates, particularly dimethyl carbonate (DMC), are considered green reagents and solvents. nih.govfrontiersin.org Their use in transesterification reactions replaces hazardous chemicals like phosgene and alkyl halides. nih.govunive.it The synthesis of DMC itself has shifted towards greener methods, such as the alcoholysis of urea and the direct conversion of CO₂ and methanol, avoiding the phosgene route. nih.gov
For the synthesis of related 2-ethylhexyl esters, biocatalysis using enzymes like lipases offers a significant green alternative to chemical methods. mdpi.com For example, the synthesis of 2-ethylhexyl stearate has been achieved with high conversion (95.87%) using an immobilized lipase under mild conditions (50°C). nih.gov Similarly, 2-ethylhexyl salicylate has been synthesized using lipase catalysis in a solvent-free system, which reduces waste and energy costs associated with high-temperature chemical processes. mdpi.com The use of ultrasound has also been explored as a way to accelerate enzyme-catalyzed esterification, reducing reaction times from hours to minutes. nih.gov These enzymatic methods provide higher product purity and avoid the harsh conditions and metal catalysts required in traditional chemical synthesis. mdpi.com
Carbon Dioxide Incorporation in Organic Carbonate Formation
The utilization of carbon dioxide (CO₂) as a C1 feedstock for chemical synthesis is a pivotal goal in green chemistry, offering a sustainable alternative to traditional, more hazardous reagents like phosgene. rsc.orgrsc.org CO₂, being abundant, non-toxic, and renewable, serves as an attractive building block for producing organic carbonates. rsc.org The direct synthesis of linear organic carbonates, such as diethyl carbonate (DEC), has been demonstrated through the carboxylation of alcohols with CO₂ over catalysts like ceria. researchgate.net In this process, a dehydrating agent is often used to shift the reaction equilibrium towards the product side. researchgate.net
Another significant pathway involves the reaction of CO₂ with epoxides to form cyclic carbonates. researchgate.net This cycloaddition is a well-established method and is of broad interest from an environmental and synthetic perspective. researchgate.net The development of effective and recyclable catalysts is crucial for these transformations. rsc.org For example, polymer-supported ionic liquids (PSILs) have been shown to be efficient heterogeneous catalysts for the synthesis of cyclic carbonates from epoxides and CO₂ in continuous-flow systems. rsc.org Although direct synthesis of this compound from CO₂ is not extensively detailed, these established principles of CO₂ incorporation form the foundational chemistry for its potential production.
Enzymatic Catalysis in Related 2-Ethylhexyl Ester Production
Enzymatic synthesis represents a green and highly selective alternative to conventional chemical processes for ester production, operating under mild conditions and minimizing waste. researchgate.net While direct enzymatic synthesis of this compound is a specialized area, the production of other 2-ethylhexyl esters, such as those derived from fatty acids, provides a well-documented analogue for this biocatalytic approach. Lipases are commonly employed enzymes for these transformations.
Research has demonstrated the effective synthesis of 2-ethylhexyl palmitate using immobilized lipase from Candida sp. 99–125. researchgate.netisc.ac In one study using petroleum ether as the solvent system, an esterification degree of 91% was achieved. isc.ac Further optimization, assisted by ultrasound technology to overcome mass transfer limitations, resulted in a reaction conversion as high as 96.56% in just 120 minutes. researchgate.net The continuous enzymatic synthesis of 2-ethylhexyl oleate has also been successfully performed in a fluidized bed reactor using Candida antarctica lipase, achieving high productivity under optimized conditions. acs.org These examples underscore the potential of enzymatic catalysis for the efficient and sustainable production of 2-ethylhexyl esters, a methodology that could be adapted for carbonate synthesis.
Table 1: Research Findings in Enzymatic Synthesis of 2-Ethylhexyl Esters
| Ester Product | Enzyme Used | Key Reaction Conditions | Achieved Conversion/Yield | Source |
|---|---|---|---|---|
| 2-Ethylhexyl palmitate | Immobilized lipase from Candida sp. 99–125 | Petroleum ether solvent, 40°C, silica gel as water absorbent. | 91% esterification degree | isc.ac |
| 2-Ethylhexyl palmitate | Immobilized lipase | Molar ratio of 1:5.5 (acid:alcohol), 5.61% (w/w) enzyme, 79.54 W ultrasound power. | 96.56% conversion in 120 min | researchgate.net |
| 2-Ethylhexyl oleate | Candida antarctica lipase immobilized on magnetic particles | Continuous fluidized bed reactor, solvent-free, space time of 12 h, bed porosity of 0.892. | 48.24% yield, 0.73 mmol g⁻¹ h⁻¹ productivity | acs.org |
Continuous Flow Synthesis Techniques for Enhanced Production
Continuous flow chemistry offers significant advantages for the synthesis of organic carbonates, including enhanced safety, scalability, and process intensification compared to traditional batch methods. rsc.orgresearchgate.net This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity.
The synthesis of cyclic organic carbonates has been successfully adapted to continuous flow conditions. One approach utilizes 1,2-diols and dimethyl carbonate with an organocatalyst, such as tetrabutylammonium bromide. rsc.org In a pilot-scale reactor, this method achieved a 95% conversion for glycerol carbonate within a 3-minute residence time, corresponding to a productivity of 13.6 kg per day. rsc.org Another strategy involves the direct reaction of alkenes with carbon dioxide. researchgate.netchemistryviews.org For instance, limonene-based cyclic carbonates have been synthesized in a continuous flow system using supercritical CO₂ as both a reactant and a solvent, with a supported ionic liquid catalyst. chemistryviews.org
More recently, polymer-supported ionic liquids (PSILs) have been employed as recyclable heterogeneous catalysts for the continuous-flow synthesis of cyclic carbonates from epoxides and CO₂. rsc.org These systems demonstrate the versatility and potential for creating more sustainable and scalable production pathways for a wide range of organic carbonates. rsc.org
Table 2: Examples of Continuous Flow Synthesis of Organic Carbonates
| Carbonate Type | Starting Materials | Catalyst System | Key Process Details | Outcome | Source |
|---|---|---|---|---|---|
| Cyclic Carbonates | 1,2-diols, Dimethyl carbonate | Tetrabutylammonium bromide (Organocatalyst) | 180°C, 11 bar, 3 min residence time. | 95% conversion, 79% selectivity (for Glycerol Carbonate) | rsc.org |
| Cyclic Carbonates | Epoxides, CO₂ | Polymer-supported imidazolium-based ionic liquids (PSILs) | Heterogeneous catalysis in a continuous-flow system. | Efficient and recyclable catalytic process. | rsc.org |
| Limonene-based Cyclic Carbonates | Limonene epoxides, CO₂ | Tetrabutylammonium chloride (TBAC) on silica | Supercritical CO₂ as solvent and reactant. | 16-26% overall yield without significant catalyst leaching. | chemistryviews.org |
Reaction Mechanisms and Kinetic Investigations of 2 Ethylhexyl Carbonate Derivatives
Free Radical Polymerization Initiation by Peroxycarbonates
Role in Crosslinking Processes
Derivatives of 2-ethylhexyl carbonate, particularly organic peroxides like tert-butylperoxy this compound (TBEC), serve as crucial initiators for the crosslinking of polymers. nbinno.comwindows.net Crosslinking is a chemical process that results in a three-dimensional network structure, enhancing the mechanical properties, thermal stability, and chemical resistance of the polymer.
The mechanism of action for TBEC in crosslinking is centered on its function as a free-radical generator. nbinno.com The process is initiated by the thermal decomposition of the peroxide. The O-O bond in the peroxycarbonate is relatively weak and undergoes homolytic cleavage upon heating, generating two free radicals: a tert-butoxyl radical and a 2-ethylhexyloxycarbonyl radical.
The primary steps in the crosslinking mechanism are:
Initiation: Thermal energy causes the homolytic scission of the peroxide bond in TBEC, yielding free radicals.
Hydrogen Abstraction: The highly reactive radicals, particularly the tert-butoxyl radical, abstract hydrogen atoms from the polymer backbones (P-H), creating polymer radicals (P•).
Crosslink Formation: Two polymer radicals can then combine (couple) to form a stable covalent bond, resulting in a crosslink between the polymer chains.
The efficiency and rate of the crosslinking process are highly dependent on temperature. TBEC has a relatively low decomposition temperature, allowing for efficient initiation at moderate temperatures. nbinno.com Kinetic studies using techniques like Differential Scanning Calorimetry (DSC) and adiabatic calorimetry have been employed to determine the safety and kinetic parameters of this decomposition. researchgate.netresearchgate.net These investigations are critical for controlling the crosslinking reaction and ensuring its safe application in industrial processes. nbinno.comresearchgate.net
Table 1: Kinetic Decomposition Data for tert-Butylperoxy this compound (TBEC)
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Activation Energy (Ea) | 156.16 kJ mol⁻¹ | Adiabatic conditions | researchgate.net |
| Activation Energy (Eα) | 91.47 to 177.35 kJ mol⁻¹ | Non-isothermal (Friedman method) | researchgate.net |
| Self-Accelerating Decomposition Temperature (SADT) | 34.0 °C | Pseudo-adiabatic conditions | researchgate.net |
This table presents kinetic parameters related to the thermal decomposition of TBEC, which dictates its performance as a crosslinking initiator.
Mechanisms of Action in Surfactant Systems (e.g., Di(2-ethylhexyl) Carbonate)
Di(2-ethylhexyl) carbonate is primarily recognized in cosmetic and personal care formulations as an emollient, a substance that softens and soothes the skin. However, it also functions as an emulsion stabilizer and dispersing agent within surfactant systems. Its mechanism of action is not that of a primary surfactant that forms micelles but rather as a non-ionic, oil-phase component that contributes to the stability and sensory properties of an emulsion.
An emulsion is a mixture of two immiscible liquids, like oil and water, where one is dispersed in the other as fine droplets. These systems are inherently unstable and require the presence of emulsifiers or surfactants to prevent coalescence and phase separation. crimsonpublishers.comnih.gov
The mechanism of Di(2-ethylhexyl) carbonate in these systems can be described as follows:
Interfacial Positioning: The molecule possesses a weakly amphiphilic structure. The two bulky, branched 2-ethylhexyl groups are strongly lipophilic (oil-loving), making the compound insoluble in water. The central carbonate group (-O-(C=O)-O-) provides a polar, albeit uncharged, region. This structure allows Di(2-ethylhexyl) carbonate to orient itself at the oil-water interface alongside primary surfactant molecules.
Reduction of Interfacial Tension: By positioning at the interface, it helps to reduce the interfacial tension between the oil and water phases, which lowers the energy required to form the emulsion and enhances its kinetic stability. nih.gov
Emulsion Stabilization: Its role is often that of a co-surfactant or stabilizer. It can modify the packing of the primary surfactant molecules at the interface, potentially increasing the rigidity or viscosity of the interfacial film. crimsonpublishers.com A more robust interfacial film acts as a mechanical barrier that hinders the coalescence of dispersed droplets. nih.gov
Solvent Properties: Di(2-ethylhexyl) carbonate is an effective solvent for many crystalline active ingredients used in formulations like sunscreens. This solubilizing ability ensures that these actives are uniformly dispersed within the oil phase of the emulsion.
Due to its large hydrophobic chains, Di(2-ethylhexyl) carbonate does not effectively stabilize emulsions on its own. Instead, it works synergistically with primary emulsifiers to create stable, aesthetically pleasing products with a light, non-greasy feel.
Isotopic Fractionation for Elucidating Degradation Mechanisms (Applicability to Carbonates)
Isotopic fractionation is a powerful analytical tool for elucidating the mechanisms of chemical reactions, including the degradation of organic compounds like this compound. The technique relies on the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes (e.g., carbon-13 for carbon-12, or oxygen-18 for oxygen-16). wikipedia.orglibretexts.org
The underlying principle of the KIE is that heavier isotopes form stronger covalent bonds. princeton.edu Consequently, more energy is required to break a bond involving a heavier isotope, leading to a slower reaction rate. By measuring the ratio of light to heavy isotopes in the starting material and the reaction products, researchers can gain insight into the rate-determining step of the reaction mechanism. princeton.edu
For a degradation reaction such as the hydrolysis of a carbonate ester, the KIE can be applied as follows:
Reaction Setup: The hydrolysis of this compound is performed. This reaction involves the cleavage of a carbon-oxygen bond.
Isotopic Analysis: High-precision mass spectrometry is used to measure the isotopic ratios (e.g., ¹³C/¹²C or ¹⁸O/¹⁶O) of the reactant and the resulting products (e.g., 2-ethylhexanol and bicarbonate/CO₂).
Mechanism Determination:
If a significant KIE is observed for the carbonyl carbon (¹³C), it indicates that the bond to this carbon is being broken or formed in the rate-determining step.
Similarly, an ¹⁸O KIE at one of the ester oxygens can pinpoint which C-O bond is cleaved during the reaction.
The magnitude of the KIE (the ratio of the reaction rates, k_light/k_heavy) provides further details. A large primary KIE suggests that the bond to the isotope is broken in the rate-determining step, while a smaller, secondary KIE implies that the isotopic substitution is at a position adjacent to the reacting center. libretexts.orgprinceton.edu
Studies on various carbonate compounds have established the utility of this method. For instance, investigations into the thermal or acid-driven decomposition of inorganic carbonates show distinct isotopic fractionation patterns that are dependent on the reaction conditions and mechanism. pnas.orgualberta.ca These principles are directly transferable to the study of organic carbonates, providing a sophisticated method for probing degradation pathways at a molecular level.
Table 2: Examples of Isotopic Fractionation in Carbonate Systems
| Process | Isotope System | Fractionation Factor (α) or Effect (ε) | Temperature (°C) | Significance |
|---|---|---|---|---|
| Carbonate Hydrolysis | ¹³C/¹²C | k¹²/k¹³ ≈ 1.04 | 25 | Indicates C-O bond cleavage is often rate-limiting. wikipedia.org |
| Calcite-CO₂ Equilibrium | ¹⁸O/¹⁶O | α ≈ 1.010 | 25 | Fundamental for paleotemperature reconstructions. |
| Carbonate Dissolution (Kinetic) | ¹³C/¹²C | ε ≈ -7.8‰ | 5 | Preferential dissolution of light isotope (¹²C). ualberta.ca |
This table illustrates the concept of isotopic fractionation with examples from various carbonate reactions. The fractionation factor (α) is the ratio of isotopic ratios in two phases at equilibrium, while the kinetic isotope effect (ε) describes the fractionation during a reaction. These principles are applicable to studying the degradation of this compound.
Advanced Applications and Performance in Materials Science
Polymerization Initiators and Controlled Polymer Synthesis
A key derivative, tert-Butylperoxy 2-ethylhexyl carbonate (TBEC), serves as a versatile initiator for free-radical polymerization. nbinno.com As a thermally stable mono-perester of carbonic acid, it provides a reliable source of radicals for initiating the polymerization of various monomers and for crosslinking polymers. windows.net TBEC is noted for its compatibility with multiple polymerization techniques, including bulk, solution, suspension, and emulsion polymerization, allowing for control over reaction rates, temperature, and the molecular weight of the final polymer. nbinno.com
tert-Butylperoxy this compound (TBEC) is widely employed as an initiator for the free-radical polymerization of a range of vinyl monomers. nbinno.com Its efficacy is particularly notable in the polymerization of styrene (B11656), where it can accelerate reaction rates in bulk polymerization and reduce residual monomer levels in aqueous suspension processes. innospk.com It is also commonly used for other vinyl monomers such as methyl methacrylate, butyl acrylate (B77674), and vinyl acetate. nbinno.com The decomposition of TBEC generates the necessary free radicals to propagate the polymer chain. nbinno.com The typical temperature range for its application is between 100°C and 140°C. windows.net
| Monomer | Polymerization Type | Typical Temperature Range |
| Styrene | Bulk, Aqueous Suspension | 100°C - 130°C innospk.com |
| Methyl Methacrylate | Free Radical Polymerization | 100°C - 140°C nbinno.comwindows.net |
| Butyl Acrylate | Free Radical Polymerization | 100°C - 140°C nbinno.comwindows.net |
| Vinyl Acetate | Free Radical Polymerization | 100°C - 140°C nbinno.comwindows.net |
Nitroxide-Mediated Radical Polymerization (NMRP) is a controlled radical polymerization (CRP) method that enables the synthesis of polymers with well-defined architectures. In a bimolecular NMRP process, a conventional radical initiator is used in conjunction with a stable nitroxide radical, such as 2,2,6,6-tetramethyl-1-piperidinoxyl (TEMPO), which acts as a controller. aidic.itresearchgate.net
Research has demonstrated that tert-Butylperoxy this compound (TBEC) can be effectively used as an initiator in NMRP systems for styrene polymerization. researchgate.netresearchgate.net A significant challenge in standard NMRP is a relatively low polymerization rate. aidic.it The use of TBEC as an initiator, in place of more conventional initiators like benzoyl peroxide (BPO), has been shown to enhance the polymerization rate while maintaining the controlled and "living" characteristics of the synthesis. aidic.itresearchgate.net This is attributed to TBEC's lower decomposition rate, which ensures a slower, more sustained release of radicals throughout the polymerization process. researchgate.net
The primary advantage of controlled radical polymerization techniques like NMRP is the ability to precisely manipulate the polymer's microstructure, which in turn dictates its macroscopic properties. The use of tert-Butylperoxy this compound (TBEC) as an initiator within an NMRP system contributes directly to this control. aidic.itresearchgate.net
Studies on the NMRP of styrene using the TBEC/TEMPO system have shown that key characteristics of a controlled process are maintained. Specifically, the number average molecular weights of the resulting polymers increase linearly with monomer conversion, and the polymers exhibit low polydispersity indices (PDI), often close to unity. aidic.it This indicates that all polymer chains grow at a similar rate, leading to a uniform product with a narrow molecular weight distribution. aidic.it This level of control is crucial for producing polymers with tailored mechanical and thermal properties.
Table 2: NMRP of Styrene with TBEC Initiator vs. BPO Initiator Data extracted from a comparative study on Styrene-Divinylbenzene copolymerization. aidic.it
| Initiator | Conversion (%) | Mn ( g/mol ) | PDI |
| TBEC | 48.3 | 24,100 | 1.29 |
| BPO | 35.8 | 21,500 | 1.23 |
Note: The data shows that while achieving higher conversion, the TBEC-initiated process maintains a controlled nature, evidenced by the low PDI and linear molecular weight growth. aidic.it
Functional Additives in Polymer Systems
Beyond initiating polymerization, carbonate compounds derived from 2-ethylhexanol, such as Di-2-Ethylhexyl Carbonate, serve as functional additives that modify the physical properties of polymer systems.
Plasticizers are additives that increase the flexibility, workability, and durability of materials, particularly polymers like polyvinyl chloride (PVC). sci-hub.se They function by embedding themselves between polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg).
Di-2-Ethylhexyl Carbonate has been identified as a carbonate plasticizer compatible with various polymer resins. scribd.com Its integration into a polymer matrix imparts flexibility and improves processing characteristics. The performance of a plasticizer is often evaluated by its compatibility with the host polymer and its ability to resist migration or leaching out of the material over time. mcmaster.ca Carbonate plasticizers can be utilized in applications such as protective films and coatings where a tough, clear, and flexible covering is desired.
A notable application of Di-2-Ethylhexyl Carbonate is as a smoke-suppressant additive in polyhalocarbon resin compositions, such as those based on PVC. scribd.com When polymers burn, they often release dense smoke, which poses a significant hazard. The incorporation of a high-oxygen-content organic carbonate plasticizer, like Di-2-Ethylhexyl Carbonate, has been shown to provide excellent smoke-suppressant properties. scribd.com
Lubricant and Synthetic Fluid Formulations
Development of Ester Oils with Dialkyl Carbonate Structures
The synthesis of ester oils incorporating dialkyl carbonate structures has been a subject of research to develop advanced lubricants with superior properties. One notable compound in this category is di-2-ethylhexyl carbonate, which has been synthesized through a two-stage transesterification process of dimethyl carbonate with 2-ethylhexanol. acs.orgresearchgate.net This process has been optimized to be conducted under mild conditions, at atmospheric pressure and temperatures not exceeding 120°C, achieving yields of 65-70%. acs.orgresearchgate.net
Various catalysts, including oxides, hydroxides, and methoxides of sodium, magnesium, calcium, barium, and aluminum, have been investigated for this reaction. acs.orgresearchgate.net Calcium methoxide (B1231860) has been identified as a particularly suitable catalyst due to its high activity and the ease with which it can be separated from the final product. acs.orgresearchgate.net The resulting di-2-ethylhexyl carbonate is characterized by high purity (over 98%) and several desirable physicochemical properties for lubricant applications. acs.orgresearchgate.net These include a low pour point, good miscibility with hydrocarbon oils, and high thermal-oxidative stability. acs.orgresearchgate.net
The general approach to producing higher alcohol carbonates for use as synthetic lubricants involves the transesterification of lower boiling point alcohol carbonates, such as dimethyl carbonate or diethyl carbonate, with higher molecular weight alcohols like 2-ethylhexanol. google.com The reaction can be controlled to produce either mixed esters or the diester of the higher-boiling alcohol, depending on the molar ratio of the reactants. google.com The process is typically carried out in the presence of a catalyst, and vacuum may be applied to drive the reaction to completion by removing the lower-boiling alcohol. google.com
Physicochemical Properties of Synthesized Di-2-ethylhexyl Carbonate acs.orgresearchgate.net
| Property | Value |
| Purity | > 98% |
| Pour Point | Low |
| Miscibility | Good with hydrocarbon oils |
| Thermal-Oxidative Stability | High |
Characterization of Tribological Properties of Synthesized Lubricants
The tribological properties of lubricants containing higher alcohol carbonates, such as those derived from 2-ethylhexanol, have been evaluated to determine their performance under various conditions. google.com Tribology is the science of interacting surfaces in relative motion, encompassing the study of friction, wear, and lubrication. anton-paar.com Standardized tests are often employed to characterize these properties. rina.org
In comparative studies, a lubricant composition containing higher alcohol carbonates demonstrated notable performance in tribological evaluations. google.com For instance, in the Shell four-ball test, which assesses wear and extreme pressure properties, a lubricant containing these carbonates was compared with a carboxylic ester-based lubricant and a paraffin (B1166041) mineral oil. google.com The results from such tests provide critical data on the lubricant's ability to protect surfaces from wear under load. hefusa.net
Another critical evaluation is the FZG (Forschungsstelle für Zahnräder und Getriebebau) gear rig test, which is used to determine the scuffing load capacity of lubricants. A lubricant formulated with higher alcohol carbonates was subjected to this test and demonstrated its capability to protect gear systems under stress. google.com These characterizations are essential for establishing the suitability of new synthetic oils for demanding applications. surfacesciencewestern.com
Comparative Tribological Data google.com
| Test | Lubricant A (Higher Alcohol Carbonate) | Lubricant B (Carboxylic Ester) | Lubricant C (Mineral Oil) |
| Shell Four-Ball (Weld Load, kg) | Data not specified | Data not specified | Data not specified |
| FZG Test (Scuffing Load Stage) | > 12 | 11 | 9 |
Solvent Applications in Chemical Processes and Formulations
While specific research on this compound as a primary solvent is not extensively detailed in the provided search results, the broader class of dialkyl carbonates is recognized for its utility as an environmentally benign chemical raw material. thescipub.com Organic carbonates like ethylene (B1197577) carbonate and propylene (B89431) carbonate are known for their low toxicity and high flash points. rsc.org
In various formulations, related compounds such as tert-Butylperoxy this compound are noted for their solubility in organic solvents like acetone, ethyl acetate, and toluene, which facilitates their use as initiators in polymerization reactions. nbinno.com This suggests that the this compound structure is compatible with various organic media. Additionally, other 2-ethylhexyl esters, such as 2-ethylhexyl stearate, are used as solvents in cosmetic and industrial applications, including metalworking fluids and textile auxiliaries. atamanchemicals.com These applications highlight the potential of the 2-ethylhexyl moiety to impart favorable solvent characteristics.
Polycarbonate-Based Materials for Electrolyte Research
Polycarbonates are a class of polymers that have garnered interest for applications in solid-polymer electrolytes for batteries due to their electrochemical and thermal stability. nih.gov Research in this area has explored various aliphatic polycarbonates, such as poly(ethylene carbonate) and poly(trimethylene carbonate), for their potential in lithium and magnesium batteries. nih.govdiva-portal.orgresearchgate.net
One study focused on a side-chain-containing polycarbonate, poly(2-butyl-2-ethyltrimethylene carbonate), for use in magnesium polymer electrolytes. acs.org This polymer was synthesized and mixed with magnesium salts to form polymer electrolytes. acs.org The research investigated the ionic conductivity and electrochemical stability of these materials. acs.org While this specific polymer is not synthesized from this compound, its structure, which includes alkyl side chains, is designed to enhance properties like chain flexibility and maintain a low glass transition temperature, which are beneficial for ion transport in an electrolyte. acs.org The chemical upcycling of existing polycarbonates, such as bisphenol A polycarbonate, is also being explored to create new aliphatic polycarbonates for electrolyte applications, demonstrating a sustainable approach to developing these materials. rsc.org
Analytical Methodologies for Characterization and Quantification
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation of 2-ethylhexyl carbonate, providing detailed information about its functional groups, bonding arrangement, and molecular mass.
Infrared Spectroscopy (FTIR) for Structural Elucidation
Fourier Transform Infrared (FTIR) spectroscopy is a primary technique for identifying the functional groups present in a molecule. For organic carbonates, the IR spectrum is dominated by three main intense absorption bands resulting from the carbonate group. spectroscopyonline.comspectroscopyonline.com The analysis of this compound would reveal characteristic peaks corresponding to the carbonyl group (C=O) and the C-O bonds, in addition to the absorptions from the 2-ethylhexyl alkyl chain.
The key vibrational modes for dialkyl carbonates include:
C=O Stretch: This is a strong and sharp absorption band. For saturated aliphatic carbonates, this peak typically appears in the range of 1740-1750 cm⁻¹. spectroscopyonline.comresearchgate.net
O-C-O Asymmetric Stretch: This is another strong absorption and is characteristic of the carbonate structure, distinguishing it from an ester. For saturated carbonates, this band is found between 1240 cm⁻¹ and 1280 cm⁻¹. spectroscopyonline.com
O-C-C Asymmetric Stretch: A third strong peak, generally observed in the 1000-1060 cm⁻¹ region. spectroscopyonline.com
C-H Stretch: Absorptions from the stretching of C-H bonds in the 2-ethylhexyl group are expected just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. researchgate.net
C-H Bending: Vibrations from the bending of C-H bonds in CH₂ and CH₃ groups will appear in the 1380-1465 cm⁻¹ region. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Carbonate) | Stretch | 1740 - 1750 | Strong, Sharp |
| O-C-O (Carbonate) | Asymmetric Stretch | 1240 - 1280 | Strong |
| O-C-C (Alkyl Ether) | Asymmetric Stretch | 1000 - 1060 | Strong |
| C-H (Alkyl) | Stretch | 2850 - 2960 | Medium to Strong |
| C-H (Alkyl) | Bend | 1380 - 1465 | Variable |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing a detailed map of the carbon and hydrogen atoms within a molecule.
¹H NMR: The proton NMR spectrum of this compound would show distinct signals corresponding to the different hydrogen environments in the 2-ethylhexyl group. The chemical shifts are influenced by the neighboring electronegative oxygen atom of the carbonate group. Based on data from analogous 2-ethylhexyl structures, the expected signals would include a multiplet for the -O-CH₂- protons at approximately 4.0-4.2 ppm, a multiplet for the -CH- proton, and a complex series of multiplets for the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the alkyl chain at lower chemical shifts (approx. 0.8-1.6 ppm). researchgate.net
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. A key signal for identification is the carbonate carbon (-O-(C=O)-O-), which is expected to have a chemical shift in the range of 154-155 ppm. researchgate.net The carbons of the 2-ethylhexyl group will also show characteristic signals. The carbon of the -O-CH₂- group is deshielded by the oxygen and would appear around 60-80 ppm. oregonstate.edu The remaining carbons of the alkyl chain would resonate at higher fields (lower ppm values). researchgate.netlibretexts.org
| Spectrum | Assignment | Expected Chemical Shift (ppm) |
|---|---|---|
| ¹H NMR | -O-CH₂-CH- | ~ 4.0 - 4.2 |
| -CH₂-CH(CH₂)-CH₂- | ~ 1.5 - 1.7 | |
| -(CH₂)₄- | ~ 1.2 - 1.5 | |
| -CH₃ | ~ 0.8 - 1.0 | |
| ¹³C NMR | -O-(C=O)-O- | ~ 154 - 155 |
| -O-CH₂- | ~ 60 - 80 | |
| Alkyl Chain Carbons | ~ 10 - 40 |
Mass Spectrometry Techniques (GC/MS, MALDI-TOF-MS)
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can reveal structural information through analysis of its fragmentation patterns.
Gas Chromatography/Mass Spectrometry (GC/MS): In GC/MS, the compound is separated by gas chromatography and then ionized, typically by electron ionization (EI), which causes fragmentation. The resulting mass spectrum serves as a molecular fingerprint. For organic carbonates, the molecular ion peak may be weak or absent due to the molecule's instability under EI conditions. gcms.cz However, the fragmentation pattern is highly informative. Characteristic fragments for dialkyl carbonates are often observed. gcms.cznih.gov For a compound like bis(2-ethylhexyl) carbonate, a prominent peak is often seen at m/z 57, corresponding to the stable butyl cation (C₄H₉⁺), a common fragment from the 2-ethylhexyl moiety. nih.gov Other fragments would arise from cleavage of the carbonate group and rearrangements within the alkyl chains.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF is a soft ionization technique that is particularly useful for analyzing fragile molecules that might decompose using other ionization methods. case.educreative-proteomics.com This technique allows for the determination of the intact molecular mass with high accuracy, as it typically produces the molecular ion ([M]⁺) or a protonated/cationized molecule ([M+H]⁺, [M+Na]⁺) with minimal fragmentation. case.edu While not commonly reported for simple dialkyl carbonates, MALDI-TOF-MS would be an excellent method to confirm the molecular weight of this compound, especially for verifying the products of a synthesis reaction or analyzing it within a complex mixture. creative-proteomics.comresearchgate.net
Chromatographic Separation and Analysis
Chromatographic techniques are essential for separating this compound from reactants, byproducts, and other components in a mixture, as well as for determining its purity.
Gas Chromatography (GC) for Purity and Product Analysis
Gas chromatography is a standard method for the analysis of volatile and thermally stable compounds like dialkyl carbonates. It is widely used to monitor the progress of synthesis reactions and to assess the purity of the final product. researchgate.net A sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column.
For the analysis of organic carbonates, columns with intermediate polarity, such as those with a bonded poly(6% cyanopropylphenyl/94% dimethyl siloxane) stationary phase, have been shown to provide good selectivity and separation from common impurities like alcohols and esters. sigmaaldrich.com Detection is typically performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both identification and quantification. sigmaaldrich.compragolab.cz
High-Performance Liquid Chromatography (HPLC) for Compound Profiling
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that may not be suitable for GC due to low volatility or thermal instability. Several HPLC methods have been developed for the analysis of organic carbonates.
One approach utilizes an ion-moderated partition chromatography method on an ion exclusion column. nih.govunl.edu This method often employs an isocratic, aqueous mobile phase (e.g., dilute sulfuric acid) and a refractive index (RI) detector, which is a universal detector suitable for compounds lacking a UV chromophore. nih.govdntb.gov.ua
Alternatively, reversed-phase (RP) HPLC is commonly used. sielc.comlcms.cz In this mode, a nonpolar stationary phase (like C18) is used with a more polar mobile phase, such as a mixture of acetonitrile/water or methanol/water. sielc.comlcms.cz This method separates compounds based on their hydrophobicity. Detection can be achieved with an RI detector or, for higher sensitivity and specificity, a mass spectrometer (LC/MS). lcms.cz
| HPLC Mode | Column Type | Mobile Phase | Detector |
|---|---|---|---|
| Ion-Moderated Partition | Ion Exclusion | Aqueous (e.g., 5 mM H₂SO₄) | Refractive Index (RI) |
| Reversed-Phase (RP) | C18 or Bonus-RP | Acetonitrile / Water or Methanol / Water | RI or Mass Spectrometry (MS) |
Calorimetric and Thermal Analysis for Kinetic and Thermodynamic Parameters
Thermal analysis techniques are fundamental in determining the thermodynamic properties and assessing the thermal stability and potential hazards of chemical substances.
Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It provides quantitative information on melting points, crystallization temperatures, glass transitions, and heats of reaction.
For bis(2-ethylhexyl) carbonate, specific and detailed experimental data from DSC analyses are not extensively available in the reviewed scientific literature. While DSC is mentioned as a suitable technique for verifying thermal stability and identifying degradation onset, published thermograms and specific quantitative values for its melting point, boiling point, or heat of decomposition from DSC studies are not provided in the search results. In a study focused on content-container interactions for cosmetic products, DSC was employed to analyze the polymer packaging material, rather than the bis(2-ethylhexyl) carbonate which was identified as a component within the cosmetic formulation. unipv.it
Adiabatic calorimetry is a critical tool for assessing the thermal hazards of reactive chemicals. Instruments like the Vent Sizing Package 2 (VSP2), Phi-tec II, and Accelerating Rate Calorimeter (ARC) simulate worst-case thermal runaway scenarios by creating a near-adiabatic environment where heat generated by a reaction is not dissipated. researchgate.netresearchgate.net This allows for the determination of crucial safety parameters such as the time to maximum rate (TMRad), self-accelerating decomposition temperature (SADT), and pressure rise rates, which are essential for process safety and vent sizing. researchgate.net
These techniques are particularly vital for thermally unstable substances, such as organic peroxides. Extensive studies have been conducted on tert-butylperoxy-2-ethylhexyl carbonate (TBEC) using Phi-tec II and other calorimeters to characterize its significant thermal runaway hazards. researchgate.netresearchgate.nethelgroup.com However, for the much more stable bis(2-ethylhexyl) carbonate, which lacks the thermally labile peroxide group, no studies utilizing VSP2, Phi-tec II, or ARC for reaction hazard assessment were found. The application of such sensitive hazard assessment techniques is generally not required for compounds with high thermal stability and low reactivity under normal process conditions.
Isoconversional kinetic analysis is a model-free method used to determine the kinetic parameters of a chemical reaction, particularly solid-state and decomposition reactions, from thermal analysis data (e.g., DSC or TGA). The Friedman method is a differential isoconversional technique that calculates the activation energy (Ea) as a function of the extent of conversion (α), providing insight into complex reaction mechanisms without assuming a specific reaction model. researchgate.netresearchgate.net
This method has been successfully applied to analyze the complex thermal decomposition of tert-butylperoxy-2-ethylhexyl carbonate (TBEC), revealing how its activation energy varies throughout the decomposition process. researchgate.net The analysis of TBEC shows activation energy values ranging from approximately 91 to 177 kJ·mol⁻¹ under non-isothermal conditions. researchgate.net However, for bis(2-ethylhexyl) carbonate, there is no evidence in the scientific literature of isoconversional kinetic analysis being performed. The compound's higher thermal stability means it does not undergo the complex, self-accelerating decomposition reactions for which this type of kinetic analysis is typically employed.
Computational and Theoretical Spectroscopy (DFT, Quantum Chemistry)
Computational chemistry provides profound insights into the molecular properties, energetics, and spectroscopic characteristics of compounds. Methods like Density Functional Theory (DFT) are used to calculate optimized molecular geometries, vibrational frequencies, and thermodynamic properties such as the enthalpy of formation. acs.orgat.uaasau.ru
For this compound, computational studies using Density Functional Theory have been performed to investigate its thermodynamic properties. at.uaasau.ru Specifically, DFT has been applied to study the compound's enthalpy of formation. at.uaasau.ru Such theoretical calculations are invaluable as they complement experimental data and can be used to predict the behavior and stability of molecules. While detailed computational spectroscopic analyses (e.g., prediction of IR or Raman spectra) were not found, the application of DFT for thermodynamic property calculation underscores the utility of quantum chemistry in characterizing this compound at a molecular level.
In broader studies, DFT calculations have also been used to derive quantum chemical descriptors for related peroxy-compounds, like TBEC, to develop models that predict their Self-Accelerating Decomposition Temperature (SADT). acs.orgnih.gov
Environmental Degradation Pathways and Ecological Fate Academic Perspective
Biodegradation Mechanisms and Microbial Metabolism
The biodegradation of 2-ethylhexyl carbonate is anticipated to proceed primarily through the cleavage of its ester linkages, followed by the metabolism of its constituent components: 2-ethylhexanol and carbonic acid (which decomposes to carbon dioxide).
The initial step in the biodegradation of this compound is expected to be the enzymatic hydrolysis of the carbonate ester bonds. This reaction is likely catalyzed by non-specific esterases, such as lipases and carboxylesterases, which are ubiquitous in soil and aquatic microorganisms. These enzymes catalyze the cleavage of ester bonds, which would break down this compound into two molecules of 2-ethylhexanol and one molecule of carbonic acid. The carbonic acid would then spontaneously decompose to carbon dioxide and water.
While direct evidence for this compound is lacking, studies on other organic carbonates support this proposed mechanism. For instance, enzymatic hydrolysis has been observed for both cyclic and linear organic carbonates, often facilitated by lipases and other hydrolases nih.govrsc.org. Dimethyl carbonate, a simple dialkyl carbonate, is known to be biodegradable nih.govsemanticscholar.orgresearchgate.netbohrium.com. The enzymatic process for this compound can be represented as follows:
(CH₃(CH₂)₃CH(C₂H₅)CH₂O)₂C=O + 2H₂O ---(Esterase)→ 2 CH₃(CH₂)₃CH(C₂H₅)CH₂OH + H₂CO₃
H₂CO₃ → H₂O + CO₂
Following the initial enzymatic hydrolysis, the primary degradation products would be 2-ethylhexanol and carbon dioxide. Carbon dioxide is a fully oxidized product and is incorporated into the global carbon cycle. The environmental fate of the compound is then dictated by the further biodegradation of 2-ethylhexanol.
The microbial metabolism of 2-ethylhexanol is a more extensively studied process. It is a known metabolite from the biodegradation of various larger molecules, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP) nih.govntua.grnih.gov. The degradation pathway of 2-ethylhexanol by microorganisms typically involves a series of oxidation steps. The primary alcohol group is first oxidized to an aldehyde, 2-ethylhexanal, which is then further oxidized to the corresponding carboxylic acid, 2-ethylhexanoic acid nih.gov. These initial oxidation steps are common in the microbial metabolism of alcohols.
Subsequent degradation of 2-ethylhexanoic acid is expected to proceed via β-oxidation, a common metabolic process for breaking down fatty acids. This would lead to the formation of smaller organic acids that can then enter central metabolic pathways, such as the citric acid cycle, ultimately leading to mineralization to carbon dioxide and water.
A summary of the probable primary and subsequent metabolites is provided in the table below.
| Precursor Compound | Primary Metabolites | Subsequent Metabolites | Final Products |
| This compound | 2-Ethylhexanol, Carbon Dioxide | 2-Ethylhexanal, 2-Ethylhexanoic acid | Carbon Dioxide, Water, Biomass |
It is important to note that under certain environmental conditions, intermediate metabolites like 2-ethylhexanoic acid might temporarily accumulate before being further degraded researchgate.net.
Kinetic Studies of Environmental Transformation Rates
Specific kinetic data on the environmental transformation rates of this compound are not available in the published literature. However, based on the behavior of analogous compounds, we can infer the likely kinetics.
The half-life of this compound will vary significantly depending on environmental conditions:
In biologically active environments (e.g., soil, surface water with abundant microbial populations), biodegradation is likely to be the dominant degradation pathway. The half-life would be expected to be in the range of days to weeks, similar to other readily biodegradable esters arkema.comashland.comresearchgate.netdtu.dkdtu.dk.
In aqueous environments with high pH , base-catalyzed hydrolysis could be a significant and relatively rapid degradation pathway.
In deep, cold, or oligotrophic waters , where microbial activity and temperature are low, the degradation rate would be much slower, potentially leading to a longer persistence.
In the atmosphere , 2-ethylhexanol (a potential hydrolysis product) has an estimated degradation half-life of about 26 hours due to reaction with hydroxyl radicals alberta.ca.
The table below presents estimated environmental half-lives for the likely primary degradation product, 2-ethylhexanol, which provides an indication of the subsequent fate of the "2-ethylhexyl" moiety following the initial breakdown of the parent carbonate.
| Environmental Compartment | Dominant Process | Estimated Half-life of 2-Ethylhexanol |
| Air | Reaction with hydroxyl radicals | ~1.2 - 1.7 days alberta.ca |
| Water | Biodegradation, Volatilization | Days to weeks arkema.comalberta.ca |
| Soil | Biodegradation, Volatilization | Days to weeks alberta.ca |
Further research is required to determine the specific environmental transformation rates and half-life of this compound under various environmental conditions.
Modeling of Environmental Fate and Distribution
The environmental fate and distribution of this compound can be predicted using multimedia environmental models. These models are mathematical tools that estimate how a chemical partitions among various environmental compartments, such as air, water, soil, and sediment. chemsafetypro.com The fugacity-based approach, particularly a Level III model, is a widely used and scientifically accepted method for this purpose. trentu.caulisboa.pt Fugacity (expressed in units of pressure, Pa) represents a chemical's "escaping tendency" from a particular phase; at equilibrium, the fugacity of a chemical is equal in all compartments. unipd.it
A Level III fugacity model operates under a steady-state, non-equilibrium assumption. This means the model assumes a continuous emission of the chemical into the environment at a constant rate, where the input is balanced by removal processes like degradation or advection. trentu.ca Unlike simpler models, a Level III model does not assume equilibrium between compartments, allowing for different fugacities in air, water, soil, and sediment, which provides a more realistic depiction of a chemical's environmental behavior. trentu.cakuet.ac.bd
The partitioning behavior in these models is governed by the physicochemical properties of the substance. As experimental data for this compound are limited, properties are estimated using well-established Quantitative Structure-Property Relationship (QSPR) models, such as the US Environmental Protection Agency's EPI Suite™. chemsafetypro.comnih.gov These estimated properties are critical inputs for the model.
The key physicochemical properties for this compound (CAS: 57557-17-2) used for modeling are presented below.
| Property | Estimated Value | Unit | Source (Model) | Significance in Fate Modeling |
| Molecular Weight | 172.24 | g/mol | - | Basic property for converting mass to moles. |
| Log Kow (Octanol-Water Partition Coefficient) | 3.56 | dimensionless | EPI Suite™ (KOWWIN™) | Indicates a tendency to sorb to organic matter in soil and sediment rather than remaining in water. envchemgroup.com |
| Water Solubility | 315.6 | mg/L | EPI Suite™ (WSKOWWIN™) | Moderate solubility affects its concentration in the aqueous phase and transport in surface waters. |
| Vapor Pressure | 1.89 | Pa | EPI Suite™ (MPBPWIN™) | Low volatility suggests that partitioning to the atmosphere from soil and water is not a dominant process. |
| Henry's Law Constant | 1.05 | Pa·m³/mol | EPI Suite™ (HENRYWIN™) | Low value confirms that the chemical has a low tendency to partition from water to air. |
| Note: All properties are estimated for a standard temperature of 25°C. These values are predictions from computational models and are used in the absence of experimental data. |
These properties are used to calculate Fugacity Capacities (Z-values) for each environmental compartment. The Z-value (mol/m³·Pa) quantifies the capacity of a medium to absorb the chemical. wikipedia.org A high Z-value means the compartment can hold a high concentration of the chemical at a given fugacity.
The predicted distribution of this compound in a standard "unit world" environment (a hypothetical, standardized environment used for evaluative modeling) is determined by these Z-values. trentu.ca Assuming an emission scenario where the chemical is released primarily to the soil compartment (e.g., from terrestrial applications or disposal), the model predicts the following steady-state distribution:
| Environmental Compartment | Fugacity Capacity (Z-value) (mol/m³·Pa) | Predicted Distribution (%) | Dominant Factors |
| Air | 4.04 x 10⁻⁴ | < 0.01 | Low Vapor Pressure, Low Henry's Law Constant |
| Water | 0.95 | 1.8 | Moderate Water Solubility |
| Soil | 179.5 | 89.4 | High Log Kow, Low Volatility |
| Sediment | 107.7 | 8.8 | High Log Kow |
| Note: Calculations are based on a standard Level III model environment. The distribution assumes equilibrium within each compartment but not between compartments and is dependent on the emission scenario (release to soil). |
The modeling results indicate that due to its high octanol-water partition coefficient (Log Kow) and low vapor pressure, this compound is expected to predominantly reside in the soil compartment upon release to the terrestrial environment. Its moderate water solubility allows for a small fraction to be present in the water column, while its low volatility prevents significant partitioning into the atmosphere. A notable portion is also expected to partition to sediment from the water column due to its affinity for organic carbon.
Future Research Directions and Emerging Applications
Development of Sustainable and Environmentally Benign Synthesis Routes
The synthesis of dialkyl carbonates (DRCs) is undergoing a green revolution, moving away from hazardous precursors like phosgene (B1210022). nih.gov Future research for 2-Ethylhexyl carbonate will concentrate on optimizing and innovating these greener pathways.
A primary focus is the direct synthesis from carbon dioxide (CO2) and 2-ethylhexanol. nih.gov This route utilizes CO2 as a renewable, non-toxic C1 feedstock, aligning with carbon capture and utilization (CCU) strategies. nih.govacs.org However, the reaction is often limited by thermodynamics and catalyst stability. acs.orgnih.gov Future work will likely involve:
Process Intensification: Investigating continuous flow processes and reactive distillation systems. These methods can enhance efficiency by continuously removing byproducts like water, thereby shifting the reaction equilibrium to favor product formation. acs.orgnih.govacs.org
Alternative Carbonylation Methods: Exploring phosgene-free routes like the oxidative carbonylation of 2-ethylhexanol. This involves reacting the alcohol with carbon monoxide and oxygen, a process that has been investigated for simpler carbonates like dimethyl carbonate (DMC). mdpi.com
Transesterification: Refining the transesterification (or carbonate interchange) process, where a readily available carbonate like DMC reacts with 2-ethylhexanol. researchgate.net Research in this area will focus on developing more efficient and recyclable catalysts, such as organocatalysts or tin-based compounds, to drive the reaction to completion with high selectivity. researchgate.net
Recent breakthroughs have demonstrated the synthesis of DRCs from low-concentration CO2 at atmospheric pressure, a significant step towards utilizing industrial flue gases directly. nih.govacs.org Applying such methodologies to the synthesis of this compound, which involves a bulkier alcohol, presents a challenge due to potential steric hindrance, necessitating further research into catalyst design and reaction engineering. nih.gov
Exploration of Novel Advanced Material Applications
The unique properties imparted by the branched 2-ethylhexyl group make its carbonate derivative a valuable building block and processing aid in materials science. Emerging applications are centered on leveraging these characteristics for high-performance materials.
One of the most promising areas is in polymer synthesis . While this compound itself is not a monomer, its derivative, tert-Butylperoxy this compound (TBEC), is a highly effective initiator for free-radical polymerization. innospk.comnbinno.com TBEC is used to produce a variety of polymers and for crosslinking thermosetting resins. innospk.comnbinno.com
| Polymer/Resin Type | Monomers/Precursors | Role of TBEC | Key Applications |
| Polystyrene & Copolymers | Styrene (B11656) | Initiator for bulk and suspension polymerization. innospk.com | Packaging, insulation, consumer goods |
| Acrylic Polymers | Methyl methacrylate, Butyl acrylate (B77674) | Initiator. nbinno.com | Adhesives, coatings, textiles. sihaulichemicals.co.ingantrade.com |
| Unsaturated Polyesters | Aliphatic polyester (B1180765) resins | Curing agent at high temperatures. innospk.com | Sheet Molding Compound (SMC), Bulk Molding Compound (BMC) for automotive and construction. innospk.com |
| Elastomers & Thermosets | Various | Crosslinking agent. nbinno.com | Seals, gaskets, durable molded parts |
Future research will focus on using such initiators in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) to synthesize polymers with well-defined architectures and narrow molecular weight distributions. ias.ac.in This could lead to the development of advanced materials with tailored properties for specialty applications.
Additionally, the broader class of organic carbonates is being explored as green solvents . rsc.org The favorable properties of this compound, such as its low viscosity and good solvency, make it a candidate for replacing traditional, more hazardous solvents in applications like the preparation of polymer membranes and as a medium for organic synthesis. rsc.org
Enhanced Understanding of Structure-Reactivity Relationships
A deeper, molecular-level understanding of how the unique structure of this compound dictates its chemical reactivity is crucial for designing new applications and optimizing synthesis. The structure-activity relationship (SAR) is a key concept that links a molecule's chemical structure to its effects. wikipedia.org For this compound, the branched, eight-carbon alkyl chain significantly influences its properties compared to simpler, linear carbonates.
Future research will likely employ a combination of experimental and computational methods to probe these relationships:
Kinetic and Mechanistic Studies: Experimental studies will systematically investigate its reactivity with various nucleophiles to quantify the influence of the bulky 2-ethylhexyl group on reaction rates and pathways. Dialkyl carbonates can react via two main mechanisms: attack at the carbonyl carbon (acyl-cleavage) or attack at the alkyl carbon (alkyl-cleavage). frontiersin.org The steric hindrance of the 2-ethylhexyl group is expected to favor certain pathways over others.
Computational Chemistry: In silico methods, such as Density Functional Theory (DFT), will be invaluable for modeling reaction mechanisms. mdpi.comresearchgate.net Researchers can calculate transition state energies, activation barriers, and reaction thermodynamics to predict the most favorable pathways. researchgate.net This approach can elucidate how the electronic and steric properties of the 2-ethylhexyl group affect the stability of intermediates and transition states. frontiersin.org
Comparative Reactivity: Studies comparing this compound to a homologous series of other carbonates (linear, branched, unsaturated) will help build a comprehensive model of reactivity. researchgate.netnih.gov This will allow for the prediction of properties like leaving group ability and nucleofugality, which are essential for its use as a reagent in organic synthesis. researchgate.net
Understanding these fundamental relationships will enable the rational design of catalysts and reaction conditions tailored specifically for this compound, expanding its utility as a versatile chemical intermediate. mdpi.com
Comprehensive Ecological Impact and Lifecycle Assessment Studies
As with any chemical targeted for widespread use, a thorough evaluation of its environmental profile is essential. For this compound, this involves assessing its biodegradability and conducting a full lifecycle assessment (LCA).
Ecological Impact and Biodegradation: Dialkyl carbonates are generally considered to be "green chemicals" due to their moderate toxicity and biodegradability. researchgate.net However, specific data for this compound is limited. Future research must focus on its environmental fate. Studies on related compounds containing the 2-ethylhexyl moiety, such as Di(2-ethylhexyl) phthalate (B1215562) (DEHP) and 2-ethylhexyl nitrate, provide valuable insights. researchgate.netchemicalbook.com These studies indicate that the 2-ethylhexyl group can be biodegraded by various microorganisms, typically through hydrolysis of the ester linkage followed by oxidation of the alcohol and subsequent metabolism. researchgate.netntua.grnih.gov However, the branched structure can sometimes lead to slower or incomplete degradation compared to linear analogues. chemicalbook.com Future studies should specifically investigate the biodegradation pathway of this compound in various environmental compartments (soil, water) and identify the key microbial species and enzymes involved.
Lifecycle Assessment (LCA): A comprehensive LCA provides a "cradle-to-gate" or "cradle-to-grave" analysis of the environmental impacts associated with a product. frontiersin.orgcalcium-carbonate.org.uk For this compound, a future LCA would need to quantify the inputs and outputs at each stage of its life.
| LCA Stage | Key Factors for Assessment | Potential for Improvement |
| 1. Raw Material Acquisition ("Cradle") | - Source of 2-ethylhexanol (petroleum-based vs. bio-based).- Source of carbonate precursor (e.g., CO, CO2, DMC).- Energy and resources for precursor production. | - Sourcing 2-ethylhexanol from renewable feedstocks.- Utilizing captured CO2 from industrial point sources or direct air capture. frontiersin.org |
| 2. Manufacturing ("Gate") | - Energy consumption of the synthesis process (heating, pressure, separation).- Catalyst production and lifespan.- Solvent use and recycling.- Waste generation and treatment. | - Development of low-energy synthesis routes (e.g., improved catalysis).- Implementation of circular economy principles, such as catalyst recycling and waste valorization. |
| 3. Use Phase | - Performance and longevity in final products (e.g., as a solvent or polymer component).- Potential for release into the environment during use. | - Designing applications that minimize environmental exposure. |
| 4. End-of-Life ("Grave") | - Biodegradability in wastewater treatment and natural environments.- Recyclability of materials containing the compound.- Ecotoxicity of the compound and its degradation products. echemi.com | - Ensuring complete mineralization to CO2 and water.- Developing recycling streams for polymers or materials synthesized using it. |
By systematically addressing these research areas, the scientific community can fully delineate the potential of this compound as a sustainable and high-performance chemical for a new generation of materials and processes.
Q & A
Basic: What are the established synthetic routes for 2-Ethylhexyl carbonate, and what experimental parameters are critical for optimizing yield?
Methodological Answer:
The primary synthesis involves esterification between carbonic acid derivatives (e.g., phosgene or dimethyl carbonate) and 2-ethylhexanol. Key parameters include:
- Catalyst Selection: Acid catalysts (e.g., sulfuric acid) or lipases for enzymatic esterification .
- Temperature Control: Maintain 60–80°C to balance reaction rate and byproduct formation .
- Molar Ratios: Excess 2-ethylhexanol (1.5:1 molar ratio to carbonate source) improves conversion .
- Solvent-Free Systems: Reduce purification complexity but require rigorous moisture control .
Critical Considerations:
- Monitor reaction progress via FT-IR for carbonyl peak (C=O) at ~1740 cm⁻¹ .
- Post-synthesis purification via vacuum distillation to isolate high-purity product .
Advanced: How can researchers resolve discrepancies in reported thermal stability data of this compound under varying atmospheric conditions?
Methodological Answer:
Discrepancies often arise from experimental setup differences. A systematic approach includes:
- Standardized Thermogravimetric Analysis (TGA): Conduct under inert (N₂) and oxidative (O₂) atmospheres at 10°C/min heating rate to compare decomposition profiles .
- Kinetic Modeling: Use the Flynn-Wall-Ozawa method to calculate activation energy () and identify degradation mechanisms .
- Controlled Humidity Studies: Employ dynamic vapor sorption (DVS) to assess hydrolytic stability, as moisture accelerates ester bond cleavage .
Example Data Conflict Resolution:
If literature reports conflicting values, validate via isoconversional methods and replicate experiments with calibrated equipment .
Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound, and what are common pitfalls in interpretation?
Methodological Answer:
- NMR Spectroscopy:
- GC-MS: Use a non-polar column (e.g., DB-5) to detect residual alcohol or side products; quantify purity via internal standards .
Common Pitfalls:
- Impurity Misassignment: Overlapping peaks in GC may require orthogonal methods (e.g., HPLC) .
- Deuterated Solvent Artifacts: Ensure CDCl₃ purity to avoid extraneous signals in NMR .
Advanced: What computational modeling approaches are suitable for predicting the reactivity of this compound in novel solvent systems?
Methodological Answer:
- Density Functional Theory (DFT): Model transition states for hydrolysis or transesterification reactions. Use B3LYP/6-31G* basis sets to calculate Gibbs free energy barriers .
- Molecular Dynamics (MD) Simulations: Predict solubility parameters in ionic liquids or supercritical CO₂ by analyzing radial distribution functions (RDFs) .
- Machine Learning: Train models on databases like REAXYS to predict solvent compatibility or reaction yields .
Validation:
Compare computational predictions with experimental kinetic data (e.g., Arrhenius plots) to refine force fields .
Basic: How should researchers design toxicity studies for this compound to assess its environmental impact?
Methodological Answer:
- Modified One-Generation Study:
- Aquatic Toxicity Testing: Use Daphnia magna for 48-hour EC₅₀ assays under OECD Guideline 202 .
Data Interpretation:
Advanced: What strategies can be employed to mitigate side reactions during the synthesis of this compound in non-traditional reactor systems?
Methodological Answer:
- Rotating Packed Bed Reactors (RPBR):
- Enhance mass transfer efficiency, reducing reaction time and byproduct formation .
- Optimize rotational speed (≥1500 rpm) and catalyst loading (1–3 wt%) .
- In Situ Product Removal: Integrate membrane distillation to continuously extract water, shifting equilibrium toward ester formation .
- Catalyst Engineering: Immobilize lipases on mesoporous silica for improved reusability and selectivity (>90%) .
Validation Metrics:
- Track side products (e.g., diethylhexyl ether) via GC-MS and adjust parameters iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
